2-Isothiocyanato-1-methyl-1H-imidazole

Description

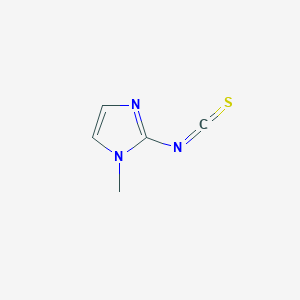

Structure

3D Structure

Properties

Molecular Formula |

C5H5N3S |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

2-isothiocyanato-1-methylimidazole |

InChI |

InChI=1S/C5H5N3S/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3 |

InChI Key |

PAFLNEQFLBWSPK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Isothiocyanato 1 Methyl 1h Imidazole

Established Synthetic Routes to 1-Methyl-1H-imidazole Scaffolds

The 1-methyl-1H-imidazole framework is a fundamental heterocyclic structure that can be synthesized through various strategies. These can be broadly categorized into direct functionalization of a pre-existing imidazole (B134444) ring and de novo synthesis via cyclization or multicomponent reactions.

The most straightforward method for preparing 1-methyl-1H-imidazole is the direct methylation of imidazole. Industrially, this is often achieved through an acid-catalyzed reaction with methanol (B129727). wikipedia.orgchemicalbook.com In a laboratory setting, methylation typically involves the deprotonation of imidazole with a suitable base to form an imidazolide (B1226674) salt, which is then treated with a methylating agent like methyl iodide. wikipedia.orgchemicalbook.com

Another approach involves direct N-alkylation. A simple, flexible, and direct method for the functionalization of all positions of the imidazole heterocycle has been developed, which can be applied to achieve N-alkylation. nih.gov

Table 1: Comparison of Direct Methylation Methods for Imidazole

| Method | Reagents | Scale | Key Features |

|---|---|---|---|

| Acid-Catalyzed Methylation | Imidazole, Methanol, Acid Catalyst | Industrial | Cost-effective for large-scale production. wikipedia.orgchemicalbook.com |

Cyclization Strategies and Multicomponent Reactions for Imidazoles

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex imidazole scaffolds in a single step from simple starting materials. researchgate.net These methods are highly valued for their atom economy and ability to rapidly generate molecular diversity. researchgate.net

One of the foundational methods is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (like formaldehyde), and a mixture of ammonia (B1221849) and a primary amine (methylamine) to yield an N-substituted imidazole. wikipedia.orgchemicalbook.comwikipedia.orgnih.gov This reaction pathway is versatile and still utilized for creating C-substituted imidazoles. derpharmachemica.com

Modern variations of MCRs employ a wide range of starting materials and catalysts to produce highly substituted imidazoles. organic-chemistry.orgrsc.org For instance, catalyst-free methods involving the [3+2] cyclization of vinyl azides with amidines have been developed. acs.org Other strategies include the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov These MCRs provide access to a vast library of imidazole derivatives, including those that can serve as precursors to the 1-methyl-1H-imidazole core. acs.orgnih.gov

Table 2: Selected Multicomponent Reactions for Imidazole Synthesis

| Reaction Name | Key Reactants | Product Type |

|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles wikipedia.orgnih.gov |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,4- or 1,5-Disubstituted Imidazoles nih.gov |

Introduction of the Isothiocyanate Moiety at the C2-Position of Imidazoles

The introduction of an isothiocyanate group (-N=C=S) onto the imidazole ring, specifically at the C2 position, is the crucial step to form the target compound. This transformation most commonly begins with a primary amino group at the C2 position (i.e., 2-amino-1-methyl-1H-imidazole).

The classical method for converting a primary amine to an isothiocyanate involves the use of thiophosgene (B130339) (CSCl₂). rsc.orgkiku.dk While effective, thiophosgene is highly toxic, which has driven the development of safer alternatives. rsc.org These "thiocarbonyl transfer" reagents are designed to deliver the C=S moiety without the hazards of thiophosgene.

Notable alternatives include:

1,1'-Thiocarbonyldiimidazole (TCDI): This reagent is a solid and easier to handle than thiophosgene. rsc.orgkiku.dk

Di-2-pyridyl thionocarbonate (DPT): Another effective thiocarbonyl transfer agent. kiku.dk

Thiocarbonylditriazole: A less common but viable alternative. kiku.dk

These reagents react with the primary amine to form an intermediate that subsequently eliminates to yield the isothiocyanate. kiku.dk

The most prevalent modern method for isothiocyanate synthesis from primary amines involves a two-step, often one-pot, process using carbon disulfide (CS₂). rsc.orgrsc.org The amine first reacts with CS₂ in the presence of a base (like triethylamine (B128534) or potassium carbonate) to form a dithiocarbamate (B8719985) salt in situ. nih.govorganic-chemistry.org This intermediate is then treated with a desulfurylating agent to induce elimination, affording the isothiocyanate product. nih.gov

A wide array of desulfurylating agents has been reported, each with specific advantages concerning reaction conditions and substrate scope:

Tosyl Chloride: A common and effective reagent for the decomposition of dithiocarbamate salts. organic-chemistry.orgnih.gov

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Offers the advantage of producing volatile byproducts (CO₂, COS, tert-butanol), simplifying purification. kiku.dk

Sodium Persulfate (Na₂S₂O₈): Enables the reaction to be performed in water, offering a greener synthetic route. rsc.org

Cyanuric Chloride (TCT): A facile reagent for one-pot synthesis under aqueous conditions. nih.gov

Propane Phosphonic Acid Anhydride (T3P®): An efficient desulfurating agent for dithiocarbamates generated from primary amines or their salts. organic-chemistry.org

While synthesis from primary amines is dominant, methods starting from other nitrogen functional groups or even from isocyanides via sulfurization with elemental sulfur have also been developed, expanding the toolkit for isothiocyanate preparation. rsc.orgchemrxiv.orgnih.gov

Optimizing the synthesis of 2-isothiocyanato-1-methyl-1H-imidazole requires careful consideration of several factors. For the initial imidazole ring formation via MCRs, catalyst choice, solvent, and temperature are critical for maximizing yield and achieving the desired regioselectivity. rsc.orgresearchgate.net Microwave-assisted synthesis has emerged as a technique to improve reaction rates and yields, offering a green chemistry approach. orientjchem.org

Table 3: Common Desulfurylating Agents for Dithiocarbamate Conversion

| Desulfurylating Agent | Abbreviation | Key Features | Solvent |

|---|---|---|---|

| Tosyl Chloride | TsCl | General and facile method. organic-chemistry.org | Organic (e.g., CH₂Cl₂) |

| Di-tert-butyl dicarbonate | Boc₂O | Volatile byproducts, simplified workup. kiku.dk | Polar or Apolar Organic |

| Sodium Persulfate | Na₂S₂O₈ | Green chemistry approach, tolerates many functional groups. rsc.org | Water |

| Cyanuric Chloride | TCT | Suitable for one-pot synthesis. nih.gov | Aqueous/Biphasic |

Derivatization of this compound Precursors

The core of derivatization strategies for 2-amino-1-methyl-1H-imidazole revolves around electrophilic substitution at the C4 and C5 positions of the imidazole ring. The presence of the amino group at the C2 position and the methyl group at the N1 position activates the ring, making it susceptible to attack by various electrophiles. Care must be taken to select reaction conditions that favor substitution on the ring rather than reaction at the exocyclic amino group.

Electrophilic Halogenation

Halogenation is a fundamental method for derivatizing the imidazole core. The introduction of halogen atoms (Cl, Br, I) can significantly alter the properties of the molecule and provide synthetic handles for further modifications, such as cross-coupling reactions.

Reaction Conditions: The reaction is typically carried out using halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of a base. The solvent choice can range from halogenated hydrocarbons to polar aprotic solvents.

Research Findings: Direct bromination of 2-amino-1-methyl-1H-imidazole with a suitable bromine source leads to the formation of 5-bromo- and 4,5-dibromo derivatives. The reaction proceeds readily due to the activating nature of the 2-amino group. The regioselectivity can be controlled by the stoichiometry of the halogenating agent and the reaction conditions. For instance, using one equivalent of NBS tends to favor monosubstitution, while an excess leads to the disubstituted product.

Nitration

The introduction of a nitro group (-NO2) onto the imidazole ring is a key derivatization that serves as a precursor for further functionalization, such as reduction to an amino group.

Reaction Conditions: Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The reaction temperature must be carefully controlled to prevent runaway reactions and degradation of the starting material. google.com

Research Findings: The nitration of substituted imidazoles generally occurs at the 4 or 5-position. chempedia.inforesearchgate.net For 2-amino-1-methyl-1H-imidazole, the reaction is expected to yield a mixture of 1-methyl-4-nitro-1H-imidazol-2-amine and 1-methyl-5-nitro-1H-imidazol-2-amine. The strong electron-withdrawing nature of the nitro group deactivates the ring, making the introduction of a second nitro group more difficult. The precise ratio of the isomers depends on steric and electronic factors.

Formylation and Acylation

Formylation introduces a formyl group (-CHO) onto the ring, which is a versatile functional group for subsequent reactions. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocyclic compounds. ijpcbs.comwikipedia.orgjk-sci.comorganic-chemistry.org

Reaction Conditions: The Vilsmeier-Haack reagent is typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF). wikipedia.orgjk-sci.com The reaction is followed by hydrolysis to yield the aldehyde.

Research Findings: The Vilsmeier-Haack reaction on 2-amino-1-methyl-1H-imidazole is anticipated to occur at the C5 position, yielding 2-amino-1-methyl-1H-imidazole-5-carbaldehyde. The electrophilic iminium species generated from the Vilsmeier reagent attacks the most electron-rich and sterically accessible position on the imidazole ring. Similarly, acylation reactions using acyl chlorides in the presence of a Lewis acid can introduce ketone functionalities at the same position, although protection of the exocyclic amino group may be required to prevent N-acylation.

Interactive Data Table: Derivatization Reactions of 2-Amino-1-methyl-1H-imidazole

The following table summarizes the primary derivatization methodologies applied to the precursor 2-amino-1-methyl-1H-imidazole.

| Derivatization Type | Reagent(s) | Typical Position of Substitution | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | C5 and/or C4 | 5-Bromo-1-methyl-1H-imidazol-2-amine |

| Dibromination | Excess N-Bromosuccinimide (NBS) | C4 and C5 | 4,5-Dibromo-1-methyl-1H-imidazol-2-amine |

| Nitration | HNO₃ / H₂SO₄ | C4 and/or C5 | 1-Methyl-4-nitro-1H-imidazol-2-amine |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | C5 | 2-Amino-1-methyl-1H-imidazole-5-carbaldehyde |

Chemical Reactivity and Mechanistic Investigations of 2 Isothiocyanato 1 Methyl 1h Imidazole

Nucleophilic Addition Reactions at the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a highly reactive functionality that readily undergoes nucleophilic addition reactions. The carbon atom of this group is electrophilic and is the primary site of attack by nucleophiles.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines, Amidines)

The reaction of isothiocyanates with nitrogen-based nucleophiles is a well-established method for the synthesis of a diverse range of sulfur and nitrogen-containing heterocyclic compounds. In the case of 2-isothiocyanato-1-methyl-1H-imidazole, the imidazole (B134444) moiety can influence the reactivity of the isothiocyanate group.

Reactions with Amines: The most common reaction of isothiocyanates is their interaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically straightforward and proceeds via a nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. The reaction with this compound and a generic primary amine (R-NH₂) is depicted below, leading to the formation of a 1-(1-methyl-1H-imidazol-2-yl)-3-substituted thiourea (B124793).

Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer, resulting in the stable thiourea derivative. The reaction is often carried out in a suitable solvent like ethanol (B145695) or dichloromethane (B109758) at room temperature or with gentle heating. chemrxiv.org

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

| Primary Amine | R-NH₂ | 1-(1-methyl-1H-imidazol-2-yl)-3-R-thiourea | Ethanol, Reflux | niscpr.res.in |

| Secondary Amine | R₂NH | 1,1-R₂,3-(1-methyl-1H-imidazol-2-yl)thiourea | Dichloromethane, RT | mdpi.com |

Reactions with Hydrazines: Isothiocyanates react with hydrazine (B178648) and its derivatives to yield thiosemicarbazides. nih.gov These products are valuable intermediates in the synthesis of various heterocyclic compounds, such as triazoles and thiadiazoles. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to form 1-(1-methyl-1H-imidazol-2-yl)thiosemicarbazide. Substituted hydrazines will similarly yield corresponding substituted thiosemicarbazides. researchgate.netidosi.org The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the terminal nitrogen of the hydrazine. nih.gov

Reactions with Oxygen and Sulfur Nucleophiles (e.g., Alcohols, Thiols)

The reactions of isothiocyanates with oxygen and sulfur nucleophiles are also of significant interest, leading to the formation of thiocarbamates and dithiocarbamates, respectively.

Reactions with Alcohols: The reaction of isothiocyanates with alcohols to form thiocarbamates generally requires more forcing conditions than the reaction with amines, often needing a base or catalyst. The nucleophilicity of alcohols is lower than that of amines, making the addition to the isothiocyanate group less facile. The reaction would proceed via the attack of the alcohol oxygen on the isothiocyanate carbon.

Reactions with Thiols: Thiols are more potent nucleophiles than alcohols and react more readily with isothiocyanates to form dithiocarbamates. The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The reaction of this compound with a thiol (R-SH) in the presence of a base would yield the corresponding dithiocarbamate (B8719985). The pH of the reaction medium can influence the outcome, with more alkaline conditions favoring reaction with amines if both functional groups are present. researchgate.net

| Nucleophile | Reagent | Product | Reaction Conditions |

| Alcohol | R-OH | O-Alkyl N-(1-methyl-1H-imidazol-2-yl)carbamothioate | Base catalysis, Heat |

| Thiol | R-SH | S-Alkyl N-(1-methyl-1H-imidazol-2-yl)carbamodithioate | Base catalysis, RT |

Cycloaddition Reactions Involving the Isothiocyanate Functionality

The C=N and C=S double bonds within the isothiocyanate group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. While specific studies on this compound are limited, the general reactivity of isothiocyanates in such reactions provides a basis for predicting its behavior. These reactions are valuable for the construction of more complex molecular architectures.

Reactions Involving the Imidazole Nitrogen Atoms

The imidazole ring in this compound contains two nitrogen atoms. The N-1 position is substituted with a methyl group, while the N-3 nitrogen atom possesses a lone pair of electrons and is available for further reactions.

Alkylation and Acylation Reactions of the Imidazole Core

The N-3 atom of the 1-methyl-1H-imidazole ring is nucleophilic and can undergo alkylation and acylation reactions. nih.gov

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of a quaternary imidazolium (B1220033) salt. This quaternization would significantly alter the electronic properties of the imidazole ring, potentially influencing the reactivity of the isothiocyanate group.

Acylation: Acylation with acyl chlorides or anhydrides would result in the formation of an acylimidazolium species. These species are typically highly reactive and can act as acyl transfer agents.

| Reaction | Reagent | Product |

| Alkylation | R-X (Alkyl halide) | 1-methyl-2-isothiocyanato-3-R-1H-imidazolium halide |

| Acylation | RCOCl (Acyl chloride) | 1-acyl-3-methyl-2-isothiocyanato-1H-imidazolium chloride |

Mechanistic Pathways of Key Transformations and Isomerizations

The mechanistic pathways for reactions involving this compound are expected to primarily involve nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group. The imidazole ring itself can influence the reactivity of the isothiocyanate moiety through its electronic properties.

Transformations of this compound would likely include reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. The reaction mechanism typically proceeds through a stepwise addition of the nucleophile to the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom.

Isomerization reactions, particularly thermal rearrangements, are also a possibility. For instance, in related N-hydroxyimidazole thiocarbamoyl derivatives, thermal rearrangement can lead to the formation of 4-thioimidazole motifs through a sigmatropic rearrangement. While not directly analogous, this suggests that rearrangements involving the isothiocyanate group and the imidazole ring could be induced under certain conditions.

Kinetic Studies and Reaction Intermediates

Detailed kinetic studies specifically on this compound are scarce. However, kinetic investigations of reactions between various isothiocyanates and nucleophiles have been conducted, providing a framework for understanding the potential reaction dynamics.

The rate of reaction is generally dependent on the nucleophilicity of the attacking species and the electrophilicity of the isothiocyanate carbon. The reaction often follows second-order kinetics, being first order in both the isothiocyanate and the nucleophile. The solvent can also play a significant role in the reaction kinetics, with polar solvents potentially stabilizing charged intermediates and affecting the reaction rate.

Reaction intermediates in the transformations of this compound are expected to be transient addition products. For example, in the reaction with an amine, a zwitterionic intermediate may be formed initially, which then rapidly rearranges to the final thiourea product. The stability and lifetime of such intermediates would depend on the specific reactants and reaction conditions.

| Reactant Type | Expected Intermediate | Potential Factors Influencing Rate |

| Primary Amine | Zwitterionic Adduct | Nucleophilicity of amine, Solvent polarity |

| Alcohol | O-Alkyl Thiocarbamate Anion | Basicity of the alkoxide, Steric hindrance |

| Thiol | S-Alkyl Dithiocarbamate Anion | Nucleophilicity of the thiolate |

Rearrangement Reactions and Tautomerism

While this compound itself, with a methyl group at the N1 position, does not exhibit the prototropic tautomerism common to N-unsubstituted imidazoles, the potential for other types of rearrangement exists. As mentioned, thermal rearrangements could potentially lead to the migration of the sulfur atom to a carbon on the imidazole ring.

Tautomerism is a significant feature in the broader class of imidazole derivatives. In N-H imidazoles, a proton can reside on either of the two nitrogen atoms, leading to two tautomeric forms. The position of this equilibrium is influenced by the nature and position of substituents on the ring. For instance, in histidine-containing peptides, the pK values of the imidazole ring are influenced by the tautomeric equilibrium between the N1-H and N3-H forms. Although the N-methylation in this compound prevents this specific type of tautomerism, understanding these principles is crucial for predicting the behavior of related compounds.

Theoretical and Computational Chemistry of 2 Isothiocyanato 1 Methyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the nature of molecular orbitals, which are key to predicting chemical behavior. For 2-Isothiocyanato-1-methyl-1H-imidazole, such calculations reveal the interplay between the aromatic imidazole (B134444) ring and the highly reactive isothiocyanate group.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound are critical predictors of its stability and reaction preferences.

The HOMO, representing the outermost electrons, indicates the molecule's ability to act as a nucleophile or electron donor. libretexts.org In this compound, the HOMO is expected to have significant electron density localized on the sulfur atom of the isothiocyanate group and the nitrogen atoms of the imidazole ring, making these sites susceptible to electrophilic attack. The LUMO, conversely, indicates the molecule's capacity to act as an electrophile or electron acceptor. pku.edu.cn The LUMO is likely centered on the carbon atom of the isothiocyanate group (-N=C=S), which is known to be a potent electrophilic site, readily attacked by nucleophiles.

The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on similar heterocyclic compounds often quantify this gap to compare the relative stability of different molecules. nih.gov

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Primary Localization | Predicted Reactivity Role |

| HOMO | Sulfur and Nitrogen atoms | Nucleophilic / Electron Donor |

| LUMO | Carbon atom of Isothiocyanate | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | N/A | Indicator of Kinetic Stability |

The distribution of electron density within a molecule governs its electrostatic interactions and provides a map of its reactive sites. Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the electron density surface of a molecule. researchgate.net

For this compound, an MEP map would highlight regions of negative and positive potential.

Negative Potential (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They are expected to be concentrated around the electronegative sulfur and nitrogen atoms, particularly the N3 nitrogen of the imidazole ring and the sulfur atom of the isothiocyanate group. researchgate.netresearchgate.net

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The carbon atom of the isothiocyanate group is predicted to be a significant site of positive potential, confirming its electrophilic character. The hydrogen atoms, especially those on the methyl group and the imidazole ring, would also show positive potential. researchgate.net

Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom, providing a more detailed picture of the molecule's polarity and the nature of its covalent bonds. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.govresearchgate.net It is particularly valuable for exploring the mechanisms of chemical reactions.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. pku.edu.cn A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. scispace.com

For reactions involving this compound, such as its cycloaddition with a dienophile or nucleophilic addition to the isothiocyanate carbon, DFT can be used to:

Optimize the geometries of all stationary points (reactants, products, intermediates, transition states).

Calculate the activation energy (the energy difference between the reactants and the transition state).

These calculations can explain why certain reaction pathways are preferred over others, for instance, by comparing the activation barriers of competing mechanisms. researchgate.netnih.gov

DFT is also a powerful tool for investigating catalyzed reactions. If this compound were to be used in a metal-catalyzed cross-coupling reaction, for example, DFT could be employed to model the entire catalytic cycle. mdpi.com This would involve:

Modeling the interaction of the imidazole compound with the metal catalyst.

Elucidating the mechanism of key steps like oxidative addition, transmetalation, and reductive elimination.

Calculating the energy profiles of these steps to identify the rate-determining step and understand how the catalyst facilitates the reaction by lowering activation barriers. mdpi.com

Such computational studies provide deep mechanistic insights that can guide the development of more efficient catalytic systems.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, taking into account the forces described by a force field. frontiersin.org

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has rotational freedom around the bond connecting the imidazole ring and the isothiocyanate group. MD simulations can explore the different accessible conformations and determine their relative populations and the energy barriers for interconversion.

Analyze Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange themselves around the solute and how these interactions influence its conformation and dynamics. rdd.edu.iq

Study Intermolecular Interactions: In simulations with multiple molecules, MD can model how this compound interacts with other molecules, which is crucial for understanding its behavior in condensed phases or in biological systems. flinders.edu.au

The trajectories generated from MD simulations can be analyzed to calculate various properties, such as radial distribution functions to understand solvation shells, and to observe dynamic processes that are inaccessible to static computational methods. rdd.edu.iqnih.gov

In Silico Prediction of Spectroscopic Parameters

While comprehensive experimental spectroscopic data for this compound is not extensively published, its spectroscopic parameters can be reliably predicted through modern computational chemistry techniques. These in silico methods provide valuable insights into the molecule's structural and electronic properties, which are reflected in its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited states are standard for these predictions. nih.govmdpi.comnih.gov

Computational studies on analogous molecules, like 2-nitroimidazole (B3424786) and benzimidazole (B57391) derivatives, have demonstrated the high accuracy of these theoretical approaches when correlated with experimental findings. nih.govmdpi.com The predictions for this compound are therefore based on these well-established computational models.

Predicted NMR Spectroscopic Data

NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method following a geometry optimization of the molecule at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. mdpi.comnih.gov The resulting chemical shifts are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

¹H NMR Predictions: The proton NMR spectrum is expected to show three distinct signals corresponding to the two protons on the imidazole ring and the three protons of the N-methyl group. The electron-withdrawing nature of the isothiocyanate group at the C-2 position is predicted to cause a downfield shift for the ring protons (H-4 and H-5) compared to unsubstituted 1-methylimidazole (B24206).

Predicted ¹H NMR Chemical Shifts for this compound The table below is interactive. You can sort and filter the data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.25 | Doublet |

| H-4 | ~7.05 | Doublet |

¹³C NMR Predictions: The carbon NMR spectrum is predicted to display four signals for the core 1-methyl-imidazole structure and one for the isothiocyanate carbon. The C-2 carbon, being directly attached to the electronegative isothiocyanate group, is expected to be significantly deshielded and appear furthest downfield among the ring carbons.

Predicted ¹³C NMR Chemical Shifts for this compound The table below is interactive. You can sort and filter the data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Imidazole) | ~145.0 |

| -N=C=S | ~135.0 |

| C-4 (Imidazole) | ~129.5 |

| C-5 (Imidazole) | ~122.0 |

Predicted Vibrational Spectroscopic Data (FTIR)

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements after geometric optimization. The resulting harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and achieve better agreement with experimental data. mdpi.com

The most characteristic feature in the predicted IR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-NCS) group. This band is typically found in the 2000–2150 cm⁻¹ region. Other significant bands include C-H stretching from the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the imidazole ring. researchgate.net

Predicted Fundamental Vibrational Frequencies for this compound The table below is interactive. You can sort and filter the data.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| ~2095 | ν_asym(N=C=S) | Very Strong |

| ~3140 | ν(C-H), Imidazole Ring | Medium |

| ~2960 | ν(C-H), Methyl Group | Medium |

| ~1550 | ν(C=N), Ring Stretch | Strong |

| ~1480 | ν(C=C), Ring Stretch | Strong |

| ~1380 | δ(CH₃), Methyl Bend | Medium |

Predicted Electronic Absorption Spectroscopic Data (UV-Vis)

The electronic absorption spectrum is simulated using TD-DFT calculations, which provide information on excitation energies, oscillator strengths (f), and the nature of the electronic transitions. nih.govrsc.orgresearchgate.net For this compound, the primary electronic transitions are expected to be of the π → π* type, originating from the imidazole chromophore. The conjugation with the isothiocyanate group is likely to influence the position of the absorption maximum (λ_max).

Predicted UV-Vis Absorption Parameters for this compound (in Methanol) The table below is interactive. You can sort and filter the data.

| Predicted λ_max (nm) | Oscillator Strength (f) | Predominant Electronic Transition |

|---|---|---|

| ~265 | > 0.1 | π → π* |

Biological Interactions and Mechanistic Insights of 2 Isothiocyanato 1 Methyl 1h Imidazole

Molecular Mechanisms of Interaction with Biological Targets

The biological activity of 2-Isothiocyanato-1-methyl-1H-imidazole is predicted to be driven by the distinct chemical properties of its isothiocyanate and imidazole (B134444) moieties. The isothiocyanate group is a highly electrophilic functional group, making it reactive toward cellular nucleophiles, while the imidazole ring can participate in a variety of non-covalent interactions and enzyme inhibition. nih.govmostwiedzy.pl

The isothiocyanate (–N=C=S) group is a potent electrophile that readily reacts with nucleophilic functional groups on biomolecules, leading to their covalent modification. nih.govresearchgate.net This is considered a primary mechanism of action for this class of compounds. The most common targets within proteins are the side chains of specific amino acids, particularly cysteine and lysine (B10760008). mcgill.camdpi.com

Reaction with Cysteine: The thiol group (-SH) of cysteine residues is a primary target for isothiocyanates. mostwiedzy.plnih.gov The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the isothiocyanate group, forming a dithiocarbamate (B8719985) adduct. nih.govmcgill.ca This reaction is typically rapid and can be reversible. mostwiedzy.pl

Reaction with Lysine: The ε-amino group (-NH2) of lysine residues can also be targeted by isothiocyanates. mcgill.camdpi.com This reaction results in the formation of a stable and generally irreversible thiourea (B124793) linkage. mdpi.com The reactivity towards lysine is pH-dependent and is favored under more alkaline conditions (pH 9-11), whereas the reaction with cysteine is more favorable at physiological pH (around 7.4). mcgill.ca

This capacity for covalent modification allows this compound to potentially alter the structure and function of a wide array of proteins.

| Target Residue | Functional Group | Resulting Adduct | Bond Type | Reaction Conditions |

|---|---|---|---|---|

| Cysteine | Thiol (-SH) | Dithiocarbamate | Reversible | Favored at physiological pH (7.4) |

| Lysine | Amine (-NH₂) | Thiourea | Irreversible | Favored at alkaline pH (9-11) |

Both the isothiocyanate and imidazole moieties have been independently shown to act as enzyme inhibitors through various mechanisms.

Isothiocyanate-Mediated Inhibition: Isothiocyanates are known to inhibit a range of enzymes, often through the covalent modification of critical cysteine residues within the enzyme's active site. nih.govnih.gov This can lead to irreversible inhibition of enzyme activity. A significant portion of the chemopreventive effects attributed to isothiocyanates is associated with the inhibition of Phase I carcinogen-activating enzymes, such as certain cytochrome P450 isoforms. nih.gov

Imidazole-Mediated Inhibition: The imidazole ring is a structural component of many enzyme inhibitors. nih.govrsc.org Its mechanism of inhibition can be varied. For instance, imidazole itself has been shown to act as a partial competitive inhibitor for certain enzymes, like GH1 β-glucosidase, by binding to the active site and reducing the substrate's affinity. rsc.org Furthermore, imidazole derivatives have been designed as potent and selective inhibitors of kinases, such as Transforming growth factor β-activated kinase 1 (TAK1), by binding to the hinge region of the enzyme. The nitrogen atoms in the imidazole ring can also coordinate with metal cofactors essential for enzyme activity, thereby disrupting their function.

| Functional Moiety | Mechanism | Example Target Enzyme Classes |

|---|---|---|

| Isothiocyanate | Covalent modification of active-site residues (e.g., Cysteine) | Cytochrome P450s, Thioredoxin Reductase |

| Imidazole | Competitive inhibition (active site binding) | Glycosidases |

| Imidazole | Kinase hinge-region binding | MAP Kinases (e.g., TAK1) |

| Imidazole | Coordination with metal cofactors | Metalloenzymes |

The interaction of this compound with proteins can occur through both covalent and non-covalent mechanisms, potentially leading to significant changes in protein conformation and function.

The covalent attachment of the isothiocyanate group to cysteine or lysine residues represents a strong and direct form of protein binding. mostwiedzy.pl Such modification can disrupt the protein's native three-dimensional structure by altering local charge, sterically hindering substrate access, or preventing critical disulfide bond formation. mcgill.ca

The 1-methyl-imidazole moiety can contribute to protein binding through non-covalent forces. The imidazole ring is a feature of the amino acid histidine and is crucial in the structure and function of many proteins. nih.govpharmacyjournal.net It can act as both a hydrogen bond donor and acceptor, allowing it to form specific interactions with protein backbones or side chains. mdpi.com This binding, particularly if it occurs in a sensitive region of the protein, can induce conformational shifts that modulate protein activity. A prime example of functional conformational change is the modification of Keap1 by isothiocyanates, which alters its structure to release the transcription factor Nrf2. mostwiedzy.pl

Emerging evidence suggests that both isothiocyanates and imidazole-based compounds can interact with or influence nucleic acids and their regulatory pathways.

Nucleic Acid Interactions: While the primary targets of isothiocyanates are proteins, some imidazole derivatives have been shown to interact directly with DNA. pharmacyjournal.netresearchgate.net Certain planar imidazole structures can act as DNA intercalators, inserting themselves between the base pairs of the double helix. researchgate.net Others may bind to the minor groove of DNA. pharmacyjournal.net These interactions can stabilize the DNA structure and potentially interfere with the processes of replication and transcription.

Epigenetic Modulation: Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. ekb.eg Isothiocyanates, such as sulforaphane (B1684495), are recognized as epigenetic modulators. scispace.com They have been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones. ekb.egscispace.com HDAC inhibition leads to a more relaxed chromatin structure, allowing for gene transcription to occur. ekb.eg Furthermore, some studies indicate that isothiocyanates can influence DNA methylation patterns, another key epigenetic mechanism that controls gene expression. scispace.com A proteomics study using labeled isothiocyanates also revealed direct interactions with histones and other chromatin-modulating proteins. scispace.com

Cellular Pathway Modulation at a Mechanistic Level

By interacting with key proteins as described above, this compound can plausibly modulate critical intracellular signaling pathways that regulate cellular responses to stress and inflammation.

Nrf2 Pathway Activation: The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. nih.govimedpub.com Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. mostwiedzy.pl Isothiocyanates are potent activators of this pathway. nih.govresearchgate.net The mechanism involves the covalent modification of specific, highly reactive cysteine residues on Keap1 by the isothiocyanate group. mostwiedzy.pl This modification induces a conformational change in Keap1, causing it to release Nrf2. mostwiedzy.pl The stabilized Nrf2 is then free to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription. nih.govresearchgate.net

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. nih.govnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory signals activate the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. Many isothiocyanates exert anti-inflammatory effects by inhibiting this pathway. The mechanism often involves the direct inhibition of the IKK complex, potentially through covalent modification of its cysteine residues. By preventing IκBα phosphorylation, the isothiocyanate ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. nih.gov

| Pathway | Key Protein Target | Plausible Molecular Action | Overall Cellular Outcome |

|---|---|---|---|

| Nrf2/ARE | Keap1 | Covalent modification of cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. | Stabilization and nuclear translocation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes. |

| NF-κB | IKK Complex | Inhibition of IKK activity, preventing the phosphorylation and degradation of IκBα. | Sequestration of NF-κB in the cytoplasm, leading to the suppression of pro-inflammatory gene transcription. |

Mechanisms of Cell Growth Arrest and Apoptosis Induction

There is no specific information available in the searched literature regarding the mechanisms of cell growth arrest and apoptosis induction by this compound.

Modulation of Gene Expression

No studies were found that investigate the modulation of gene expression by this compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

There are no structure-activity relationship studies available for this compound concerning its mechanistic biological effects.

Role in Preclinical In Vitro Biological Screening and Target Identification

Information on the use of this compound in preclinical in vitro biological screening or for target identification is not present in the available literature.

Table of Compounds Mentioned

Since no specific research on this compound was found, a table of mentioned compounds cannot be generated.

Advanced Research Applications and Potential of 2 Isothiocyanato 1 Methyl 1h Imidazole

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The unique structure of 2-isothiocyanato-1-methyl-1H-imidazole makes it a promising candidate for the development of such tools, particularly for labeling, bioconjugation, and affinity tagging.

The isothiocyanate (-N=C=S) group is a well-established functional group for bioconjugation, primarily through its efficient and stable reaction with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a thiourea (B124793) linkage. This reactivity is the basis for many widely used fluorescent labeling agents, such as fluorescein (B123965) isothiocyanate (FITC) and rhodamine isothiocyanate. nih.govnih.govscilit.com

By attaching a fluorophore to the imidazole (B134444) ring of this compound, the resulting molecule could serve as a novel fluorescent labeling reagent. The imidazole moiety itself can influence the photophysical properties of the attached dye and could be used to modulate solubility and cell permeability. nih.gov The development of such probes would be valuable for tracking the localization and migration of lymphocytes and other cells, as well as for visualizing specific proteins in immunoassays and fluorescence microscopy. nih.govnih.govrsc.org

Table 1: Potential Bioconjugation Reactions of this compound

| Nucleophile | Biomolecule Context | Resulting Linkage |

|---|---|---|

| Primary Amine (-NH₂) | N-terminus of proteins, Lysine side chains | Thiourea |

Affinity tagging is a powerful technique in proteomics for isolating and identifying protein complexes. nih.gov An affinity tag is attached to a protein of interest, allowing it to be purified from a complex mixture along with its binding partners. Isotope-Coded Affinity Tags (ICATs) are a class of reagents used for quantitative proteomics, enabling the comparison of protein levels between different samples. nih.gov

This compound could be developed into a novel affinity tag. The imidazole ring can chelate metal ions, which is a principle used in Immobilized Metal Affinity Chromatography (IMAC) for purifying His-tagged proteins. tsijournals.com By incorporating this compound into a larger tag structure, perhaps including a biotin (B1667282) moiety for strong binding to avidin/streptavidin and an isotopically labeled linker, it could be used for two-step purification and quantitative mass spectrometry workflows. The isothiocyanate group would serve as the covalent anchor to the target protein or peptide, reacting with amine or thiol groups. nih.gov This approach would aid in the large-scale identification of novel protein interactors and substrates. nih.gov

Utilization as a Synthetic Scaffold for Complex Molecule Synthesis

The imidazole ring is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous natural products and pharmacologically active compounds. nih.govpharmacyjournal.netnih.govbohrium.com The combination of this versatile heterocycle with the reactive isothiocyanate group makes this compound a valuable building block for organic synthesis. lifechemicals.com

The isothiocyanate group is a versatile electrophile that readily reacts with a wide range of nucleophiles. nih.gov This reactivity can be harnessed to construct a diverse array of more complex heterocyclic systems. For example, reaction with amines, hydrazines, or hydroxylamines can lead to the formation of thioureas, thiosemicarbazides, and thiocarbamates, which can then be cyclized to form various five- or six-membered N- and S-containing heterocycles like 1,2,4-triazoles, 1,3-diazines, and 1,3-oxazines. nih.gov The imidazole core of this compound would be incorporated into these new, larger structures, imparting its own unique chemical properties. This strategy allows for the diversity-oriented synthesis of novel compound libraries for drug discovery and other applications. rsc.org

Table 2: Examples of Heterocyclic Systems Derived from Isothiocyanate Scaffolds

| Reactant | Intermediate Adduct | Resulting Heterocycle |

|---|---|---|

| Hydrazine (B178648) (H₂N-NH₂) | Thiosemicarbazide | 1,2,4-Triazole-thiones |

| Amidines | Thiourea derivative | 1,3,5-Triazine-thiones |

| Amino acids | N-acyl thiourea | Thiohydantoins |

The preparation of 2-mercaptoimidazoles from α-amino ketones and alkyl isothiocyanates is a common method for synthesizing imidazoles, highlighting the utility of the isothiocyanate group in forming the imidazole ring itself under certain conditions. pharmacyjournal.netwjpsonline.com

The imidazole ring is a fundamental component of many natural products, including the amino acid histidine and the neurotransmitter histamine (B1213489). nih.govpharmacyjournal.net The synthesis of analogues of these natural products is a key strategy in drug development. This compound could serve as a key intermediate in this process. For instance, the isothiocyanate group could be reacted with other complex fragments to build up the carbon skeleton of a natural product analogue. Research has shown that isothiocyanates can react with natural products like histamine to create new substituted derivatives, such as thiazole-substituted histamines, demonstrating the feasibility of this approach. semanticscholar.org The synthesis of metabolites of imidazole-based drugs also represents an area where this compound could be a useful starting material. nih.gov

Applications in Materials Science

Imidazole and its derivatives have found numerous applications in materials science, from the formation of functional polymers to their use as corrosion inhibitors. tsijournals.comnih.govresearchgate.net The incorporation of this compound into materials could impart unique and desirable properties.

Imidazole-containing polymers are of interest for their ability to participate in hydrogen bonding and electrostatic interactions. researchgate.net The isothiocyanate group of this compound could be used to graft this moiety onto polymer backbones that contain nucleophilic groups (e.g., amines). This would create functionalized polymers with imidazole side chains, which could be used in applications such as metal-ion extraction, creating polyelectrolyte brushes on surfaces, or as precursors for N-heterocyclic carbene ligands in catalysis. researchgate.net

Furthermore, imidazole derivatives are known to be effective corrosion inhibitors, particularly for copper and its alloys. mdpi.com Molecules containing both nitrogen and sulfur, such as 2-mercapto-1-methyl-imidazole, can adsorb onto the metal surface, forming a protective film. mdpi.com It is plausible that this compound could be used to chemically bond to surface-modifying polymers or self-assembled monolayers, creating a robust and covalently attached anticorrosion layer on metal surfaces. The imidazole and thiourea linkage would provide the necessary heteroatoms for effective surface interaction and protection.

Polymer Modification and Functional Materials

While direct studies on the polymerization of this compound are not extensively documented, its chemical structure suggests considerable potential for polymer modification and the creation of functional materials. The isothiocyanate (-N=C=S) group is a highly reactive electrophile that readily participates in addition reactions with nucleophiles such as amines and hydroxyl groups. This reactivity allows the compound to be covalently grafted onto polymer backbones that possess these functional groups. mdpi.comnih.gov

For instance, polymers like polyethyleneimine (PEI), polyvinyl alcohol (PVA), or chitosan (B1678972) could be functionalized with this compound. nih.gov This modification would introduce the 1-methyl-imidazole moiety as a pendant group along the polymer chain. The incorporation of imidazole rings into polymers is known to confer a range of desirable properties, including high thermal stability, catalytic activity, and the ability to coordinate with metal ions. researchgate.net

The resulting functionalized polymers could find applications in various fields:

Biocompatible Coatings: Imidazole-functionalized polymers have been developed to create biocompatible coatings for quantum dots, enhancing their stability in biological media. fsu.edu

Specialty Membranes: The tailored architecture of imidazole-containing copolymers is being explored for use in advanced membrane applications. researchgate.net

Adsorbents: Porous organic polymers functionalized with imidazole have demonstrated high efficiency in extracting elements like uranium from aqueous solutions, showcasing their potential in environmental remediation. rsc.org

The synthesis of such functional materials would involve a one-step nucleophilic addition reaction, providing a straightforward method to integrate the unique properties of the imidazole ring into existing polymer systems. fsu.edu

Supramolecular Chemistry and Self-Assembly

The imidazole ring is a fundamental building block, or "tecton," in supramolecular chemistry. nih.gov Its two nitrogen atoms, one pyrrole-like and one pyridine-like, allow it to act as an excellent ligand for a wide range of metal ions and to participate in hydrogen bonding. This capacity for noncovalent interaction is crucial for the construction of large, well-ordered supramolecular assemblies. nih.gov

Consequently, this compound is a relevant candidate for designing complex supramolecular structures. It can be employed as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). In such architectures, the imidazole nitrogen atoms would coordinate to metal centers, while the isothiocyanate group could serve as a latent reactive site for post-synthetic modification or as a non-coordinating functional tail that influences the packing and properties of the resulting framework.

Studies on related imidazole-based drugs have shown their ability to form multicomponent crystals and salts through predictable hydrogen-bonding patterns, creating unique supramolecular motifs. nih.gov This predictable self-assembly behavior underscores the potential of this compound to be used in crystal engineering and the development of new crystalline materials with tailored properties.

Corrosion Inhibition Mechanisms

Imidazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic environments. mdpi.comnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium. globethesis.comresearchgate.net The adsorption process can involve both physical interactions (electrostatic) and chemical bonding (chemisorption) through the sharing of electrons between the heteroatoms (N, S) and the vacant d-orbitals of the metal. nih.govglobethesis.com

Although specific studies on this compound are limited, extensive research on the closely related compound 2-Mercapto-1-methyl-imidazole (MMI) provides a strong basis for its potential mechanism. MMI has demonstrated excellent corrosion inhibition for carbon steel, mild steel, and copper. nih.gov The inhibition mechanism involves the adsorption of MMI molecules onto the metal surface via the sulfur atom and the nitrogen atoms of the imidazole ring. This forms a stable, protective film that blocks the active sites for corrosion. Quantum chemical calculations and molecular dynamics simulations confirm that such molecules self-assemble to form a dense, multi-layer adsorption film. nih.gov

The process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor on the metal surface. mdpi.com Electrochemical studies show that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. globethesis.com Given the structural similarities, this compound is expected to exhibit a comparable corrosion inhibition mechanism, leveraging its sulfur and nitrogen atoms for strong surface adsorption.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Inhibitor Type |

|---|---|---|---|---|---|

| Flubendazole | Low-carbon steel | 1 M HNO₃ | 96.1 | Langmuir | Compound |

| Mebendazole | Low-carbon steel | 1 M HNO₃ | 92.0 | Langmuir | Compound |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide | Carbon steel | 1% NaCl | ~90 | Langmuir | Mixed |

| Synthesized Imidazole Derivative | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | Excellent | Not specified | Mixed |

Emerging Research Directions for Isothiocyanates and Imidazoles

The distinct chemical functionalities of isothiocyanates and imidazoles place them at the forefront of several emerging research areas, from medicinal chemistry to materials science.

Isothiocyanates: The isothiocyanate group is recognized for more than its synthetic utility. Naturally occurring isothiocyanates, found in cruciferous vegetables, are extensively studied for their health benefits, including antimicrobial, anti-inflammatory, and chemopreventive properties. researchgate.netelsevierpure.comfoodandnutritionjournal.org Emerging research is focused on leveraging these biological activities. foodandnutritionjournal.org In materials science, their high reactivity makes them valuable intermediates for creating diverse heterocyclic compounds and for use in polymer chemistry. mdpi.com Future directions include the development of novel synthetic methods to access more diverse isothiocyanate structures and their application as covalent warheads for labeling biomolecules in chemical biology. mdpi.comelsevierpure.com

Imidazoles: The imidazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules and clinically approved drugs. nih.gov Its unique electronic structure allows it to bind readily to a variety of enzymes and receptors. nih.govnih.gov Current and future research directions for imidazole derivatives are heavily focused on drug discovery and development, with active exploration in:

Oncology: Designing novel imidazole-based compounds that act as kinase inhibitors, anticancer agents, and modulators of key cell signaling pathways. nih.gov

Infectious Diseases: Developing new antimicrobial and antifungal agents to combat resistant strains. nih.gov

Inflammatory Diseases: Creating potent anti-inflammatory drugs that target enzymes like COX-2. nih.gov

Beyond medicine, the synthesis of novel imidazole derivatives remains a key research area, with an emphasis on creating functional materials, catalysts, and probes for diagnostics and pathology. researchgate.netresearchgate.netmdpi.com

Analytical and Spectroscopic Characterization Methods in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 2-Isothiocyanato-1-methyl-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15), researchers can map out the molecular framework.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For the imidazole (B134444) moiety, characteristic resonances for the ring protons typically appear in the aromatic region of the spectrum. researchgate.net The methyl group attached to the nitrogen atom (N-CH₃) gives a distinct singlet signal.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The imidazole ring carbons resonate at specific chemical shifts. researchgate.net A particularly noteworthy feature in the ¹³C NMR spectrum of isothiocyanates is the signal for the carbon atom of the isothiocyanate group (-N=C=S). This signal can sometimes be very broad or even "silent" due to the compound's structural flexibility and the specific relaxation properties of this carbon nucleus. glaserchemgroup.com

Nitrogen-15 (¹⁵N) NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic structure of the nitrogen-containing imidazole ring and the isothiocyanate functional group. Solid-state NMR studies on related imidazole compounds have been used to investigate non-covalent interactions like hydrogen and halogen bonding. researchgate.net

In synthetic chemistry, NMR is crucial for monitoring the progress of reactions that form or consume this compound. By taking spectra at various time points, chemists can track the disappearance of starting materials and the appearance of the product, thereby optimizing reaction conditions.

Table 1: Representative NMR Data for Imidazole Derivatives This table provides general chemical shift ranges for related imidazole structures to illustrate typical values. Specific values for this compound may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Imidazole Ring Protons | 6.7 - 7.7 |

| ¹H | N-CH₃ Protons | ~3.6 |

| ¹³C | Imidazole Ring Carbons | 123 - 139 |

| ¹³C | N-CH₃ Carbon | ~33 |

| ¹³C | Isothiocyanate Carbon (-NCS) | ~133 (often broad) glaserchemgroup.com |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound, the most prominent feature is the isothiocyanate (-NCS) group.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The isothiocyanate group exhibits a very strong and characteristic absorption band, typically in the region of 2050-2150 cm⁻¹. researchgate.net This intense, sharp peak is a clear diagnostic marker for the presence of the -NCS functionality. Other bands in the spectrum correspond to C-H stretching and bending vibrations of the methyl group and the imidazole ring, as well as C=N and C-N stretching vibrations within the ring. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching vibration of the isothiocyanate group also gives rise to a strong signal in the Raman spectrum, which can be useful for structural confirmation. researchgate.net

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2050 - 2150 | Strong, Sharp |

| Imidazole Ring C-H | Stretch | 3100 - 3150 | Medium |

| Methyl C-H | Stretch | 2850 - 2960 | Medium |

| C=N / C=C | Ring Stretch | 1450 - 1600 | Medium-Variable |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous confirmation of the compound's molecular formula (C₅H₅N₃S).

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. The fragmentation pattern of 1-methylimidazole (B24206), a core part of the target molecule, typically involves the loss of neutral molecules like HCN. researchgate.netnist.gov The fragmentation of this compound would be expected to show characteristic losses related to both the imidazole ring and the isothiocyanate group, providing valuable data for structural verification. miamioh.edu

Chromatographic Separations in Synthetic and Biological Research

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of chemical compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.comnih.gov An HPLC system separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). researchgate.net

For imidazole-containing compounds, reversed-phase HPLC (RP-HPLC) is commonly employed, often using a C8 or C18 stationary phase. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Detection is usually achieved with an ultraviolet (UV) detector, as the imidazole ring possesses a chromophore that absorbs UV light. mdpi.com By comparing the retention time and peak area of a sample to a known standard, both the identity and purity of the compound can be determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.

While a specific crystal structure for this compound was not found in the searched literature, analysis of related structures provides insight into the expected solid-state properties. For instance, the crystal structures of numerous 1-methylimidazole derivatives and other imidazole-containing compounds have been reported. mdpi.comnih.govul.iebohrium.com These studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in a crystal lattice. nsf.govmdpi.com Obtaining a crystal structure for this compound would provide conclusive proof of its constitution and reveal the conformation of the isothiocyanate group relative to the imidazole ring.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Mechanistic Understanding

The academic contributions relevant to 2-Isothiocyanato-1-methyl-1H-imidazole are primarily foundational, stemming from extensive research into isothiocyanates and imidazoles as separate classes of compounds. Isothiocyanates (R-N=C=S) are recognized for their electrophilic nature, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is central to their biological activities, including their roles as anticancer and antimicrobial agents. The reaction mechanism typically involves the nucleophilic attack on the central carbon atom of the isothiocyanate group.

The 1-methyl-1H-imidazole moiety provides a stable, aromatic heterocyclic scaffold. The imidazole (B134444) ring is a ubiquitous feature in biologically active molecules, including the amino acid histidine. The methylation at the N1 position prevents tautomerization and directs the reactivity of the ring. The C2 position of the imidazole ring, where the isothiocyanate group is attached, is known to be susceptible to deprotonation under certain conditions, which can influence its reactivity.

The combination of these two groups in this compound suggests a molecule with a potent electrophilic center poised for covalent modification of biological macromolecules, anchored by a biologically relevant imidazole scaffold. Mechanistic understanding would therefore be centered on the chemoselectivity of the isothiocyanate group, which could be modulated by the electronic properties of the imidazole ring.

Unaddressed Challenges and Opportunities in Isothiocyanato-Imidazole Chemistry

A significant challenge in the chemistry of this compound is the development of selective and high-yielding synthetic routes. While general methods for the synthesis of isothiocyanates and functionalization of imidazoles exist, their application to this specific molecule may present unique difficulties. For instance, the synthesis of the precursor, 2-amino-1-methyl-1H-imidazole, and its subsequent conversion to the isothiocyanate would require careful optimization to avoid side reactions.

Another challenge lies in the handling and stability of the compound, as isothiocyanates can be sensitive to moisture and strong nucleophiles. Understanding its stability profile under various conditions is crucial for its potential application.

These challenges, however, present significant opportunities. The development of novel synthetic methodologies for heteroaromatic isothiocyanates would be a valuable contribution to organic chemistry. Furthermore, a detailed investigation into the reactivity profile of this compound could reveal unique reaction pathways and selectivities, opening up new avenues for its use as a synthetic building block.

Hypothesized Future Avenues in Chemical Biology and Synthetic Methodologies

The structure of this compound strongly suggests promising future applications in chemical biology. Its ability to act as a covalent modifier makes it a prime candidate for the development of chemical probes to study protein function. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the imidazole ring, this molecule could be used to selectively label and identify the binding partners of imidazole-containing molecules in a cellular context.

Furthermore, given the prevalence of the imidazole scaffold in medicinal chemistry, this compound could serve as a starting point for the design of targeted covalent inhibitors. The imidazole core could be tailored to bind non-covalently to a specific protein target, positioning the isothiocyanate group to form a covalent bond with a nearby nucleophilic residue, leading to potent and irreversible inhibition.

In synthetic methodologies, future research could focus on leveraging the dual reactivity of the molecule. The isothiocyanate group can participate in cycloaddition reactions to form various heterocyclic systems, while the imidazole ring can be further functionalized. This could lead to the efficient construction of complex molecular architectures with potential biological activity.

Potential for Interdisciplinary Research Collaborations

The exploration of this compound's full potential necessitates a multidisciplinary approach. Collaborations between synthetic organic chemists, chemical biologists, and pharmacologists would be essential.

Organic Chemists and Chemical Biologists: Joint efforts would be crucial for the design and synthesis of derivatives of this compound with tailored reactivity and selectivity for specific biological targets.

Chemical Biologists and Pharmacologists: Collaboration in this area would focus on utilizing these novel compounds as tools to investigate biological pathways and to validate new drug targets.

Computational Chemists and Experimentalists: The use of computational modeling could predict the reactivity of the isothiocyanate group and guide the design of new derivatives with desired properties, which could then be synthesized and tested experimentally.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C5H5N3S |

| Molecular Weight | 139.18 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 139.02551 g/mol |

| Topological Polar Surface Area | 59.8 Ų |

Note: The data in this table are computationally predicted and have not been experimentally verified.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Isothiocyanato-1-methyl-1H-imidazole, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phenylisothiocyanate reacts with amines in chloroform at room temperature to form thiourea intermediates, which can be cyclized to yield imidazole derivatives . Reaction progress is typically monitored using thin-layer chromatography (TLC) with solvent systems like ethyl acetate:hexane (6:4) or chloroform:methanol (9:1). UV visualization (254/365 nm) aids in tracking product formation .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm regiochemistry and substituent positions.

- IR : Identify functional groups (e.g., isothiocyanate C=N stretching at ~2050–2150 cm) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

- Elemental analysis : Validate purity (>95% by HPLC) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodology : Recrystallization from polar aprotic solvents (e.g., acetonitrile or dichloromethane) under inert atmospheres minimizes hydrolysis of the isothiocyanate group. Slow cooling (0.5°C/min) improves crystal quality for X-ray diffraction studies .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in multi-step syntheses?

- Methodology :

- Catalysis : Transition-metal catalysts (e.g., Cu(I)) enhance regioselectivity in cross-coupling reactions .

- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (e.g., 60–80°C) to avoid side reactions.

- Protecting groups : Use Fmoc or tosyl groups to stabilize reactive intermediates during functionalization .

Q. How should researchers address contradictions in crystallographic data for imidazole derivatives?

- Methodology :

- Software validation : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data). Cross-check with alternative programs like APEX2 to resolve ambiguities in electron density maps .

- Hydrogen bonding analysis : Use Mercury software to validate hydrogen bond geometries (e.g., N–H···S interactions) against Cambridge Structural Database entries .

Q. What strategies mitigate byproduct formation during functionalization of the isothiocyanate group?

- Methodology :

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis to thioureas.

- Stoichiometry : Use a 10–20% excess of nucleophiles (e.g., amines) to drive reactions to completion.

- Inert atmosphere : Argon or nitrogen prevents oxidation of sulfur-containing intermediates .

Q. How can bioactivity assays for imidazole-based compounds be designed to account for structural variability?

- Methodology :

- Dose-response curves : Test compounds at 0.1–100 µM concentrations in cell-based assays (e.g., antimicrobial or anticancer screens).

- Control for stereochemistry : Use chiral HPLC to isolate enantiomers and evaluate their distinct biological activities .

- Molecular docking : Correlate activity with binding affinity to targets (e.g., xanthine oxidase) using AutoDock Vina .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar imidazole derivatives?

- Methodology :

- Meta-analysis : Compare IC values across studies while normalizing for assay conditions (e.g., cell line variability, incubation time).

- SAR studies : Systematically modify substituents (e.g., electron-withdrawing groups at the 4-position) to isolate activity trends .

Q. What experimental controls are critical when comparing synthetic routes for reproducibility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.